molecular formula C25H41NO4 B14047471 Dimethyl 8,8'-(benzylazanediyl)dioctanoate

Dimethyl 8,8'-(benzylazanediyl)dioctanoate

Cat. No.: B14047471
M. Wt: 419.6 g/mol
InChI Key: JBTGYXXSIYFNCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 8,8’-(benzylazanediyl)dioctanoate involves several steps. One common method includes the Michael addition of methyl acrylate to benzylamine, followed by reductive debenzylation using palladium on carbon (Pd/C) and hydrogen (H2) . The resulting intermediate is then condensed with an octanoic acid moiety via amide bond formation . The ester groups at the periphery are hydrolyzed using acetyl chloride and water, and the resulting diacid is neutralized with sodium bicarbonate to obtain the desired compound .

Industrial Production Methods

Industrial production methods for Dimethyl 8,8’-(benzylazanediyl)dioctanoate typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 8,8’-(benzylazanediyl)dioctanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., OH-, NH3) in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds or amines.

Scientific Research Applications

Dimethyl 8,8’-(benzylazanediyl)dioctanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl 8,8’-(benzylazanediyl)dioctanoate involves its interaction with molecular targets and pathways within biological systems. The compound’s surfactant properties allow it to alter the surface characteristics of solids and enhance the solubility of sparingly soluble compounds in water . This can lead to changes in cell membrane permeability and the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 8,8’-(benzylazanediyl)dioctanoate is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its ability to act as a surfactant and its biocompatibility make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H41NO4

Molecular Weight

419.6 g/mol

IUPAC Name

methyl 8-[benzyl-(8-methoxy-8-oxooctyl)amino]octanoate

InChI

InChI=1S/C25H41NO4/c1-29-24(27)18-12-5-3-7-14-20-26(22-23-16-10-9-11-17-23)21-15-8-4-6-13-19-25(28)30-2/h9-11,16-17H,3-8,12-15,18-22H2,1-2H3

InChI Key

JBTGYXXSIYFNCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCN(CCCCCCCC(=O)OC)CC1=CC=CC=C1

Origin of Product

United States

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